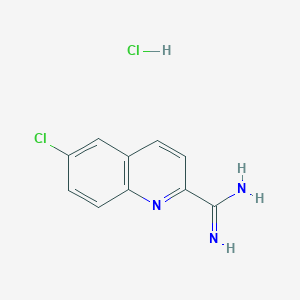![molecular formula C10H11Cl2N3 B11869383 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1707372-40-4](/img/structure/B11869383.png)
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atoms.
Substitution: Formation of substituted pyrazolopyridines with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitubercular and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting antitubercular effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound with a hydrogen atom instead of chlorine at positions 5 and 6.
5-Fluoro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine: A fluorine-substituted analog.
1-Phenyl-3-methyl-5-amino-pyrazole: A precursor used in the synthesis of pyrazolopyridines.
Uniqueness
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of chlorine atoms at positions 5 and 6, which can significantly influence its chemical reactivity and biological activity. The isobutyl group at position 1 also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1707372-40-4 |
|---|---|
Molekularformel |
C10H11Cl2N3 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
5,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11Cl2N3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
YTKVRYRBHLPJHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=NC(=C(C=C2C=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)
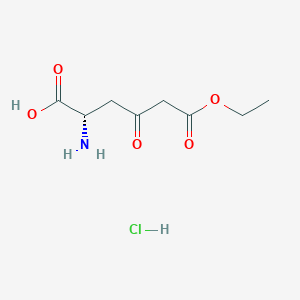

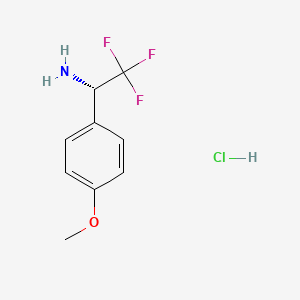
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)



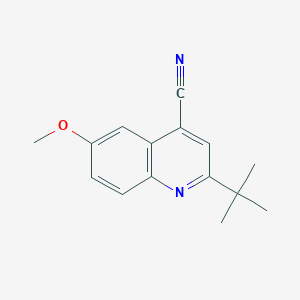

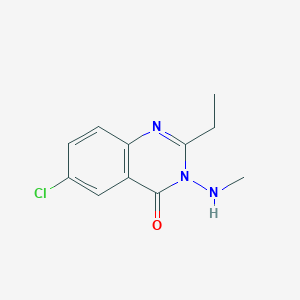
![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)
![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
